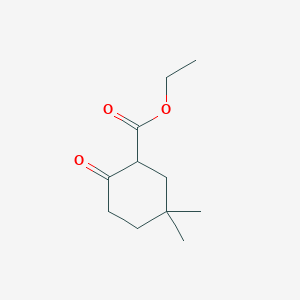
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 . The IUPAC name for this compound is ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is 1S/C11H18O3/c1-4-14-10(13)8-7-11(2,3)6-5-9(8)12/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Catalytic Applications
Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is utilized as a ligand in copper-catalyzed coupling reactions. It has proven effective in synthesizing a variety of products, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers, under mild conditions and with good to excellent yields (Lv & Bao, 2007).
Chemical Reactions and Derivatives
The substance shows intriguing reactivity when oxidized by dimethyl sulphoxide, leading to the formation of distinct products based on its isomeric forms (Sato, Inoue, Hirayama, & Ohashi, 1977). Furthermore, it's involved in the synthesis of new compounds like ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates.
Biological Applications
The compound has been investigated for its potential biological impact. A study evaluated the genotoxic effects of oxiranes, including a derivative of this compound, on mammalian cells. The study highlighted the formation of micronuclei and the induction of gene mutations, showcasing its biological reactivity (Schweikl, Schmalz, & Weinmann, 2004).
Sensor Development
Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is also integral in the development of novel sensors. A chemosensor using a derivative of this compound exhibited selective fluorescence turn-on sensing for Cu2+ ions. This application demonstrates its potential in environmental and biological systems for detecting specific metal ions (Yun et al., 2017).
Organic Synthesis
It plays a role in organic synthesis, particularly in the preparation of various organic compounds. One such application includes the preparation of bicyclo(4.4.0)decan-2-one derivatives, which are valuable in sesquiterpene synthesis (Bilyard & Garratt, 1981).
Pharmaceutical Applications
This compound is involved in pharmaceutical synthesis. For example, it was used in the stereoselective synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).
Polymer Modification
Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate contributes to the modification of polymers. For instance, its derivatives were used in modifying poly(ethylene 2,5-furandicarboxylate), influencing the mechanical and barrier properties of the resulting copolyesters (Wang et al., 2016).
Safety And Hazards
The safety data sheet for Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
ethyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-7-11(2,3)6-5-9(8)12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUTWTUCSYNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)
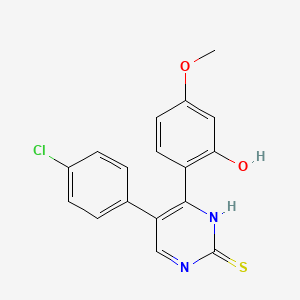
![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)
![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)
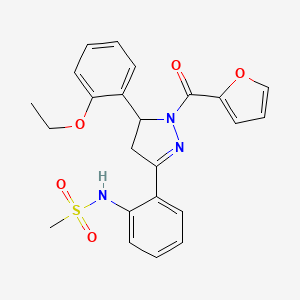
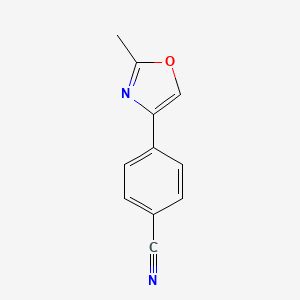
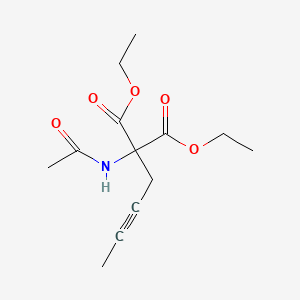
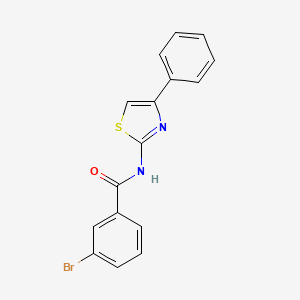
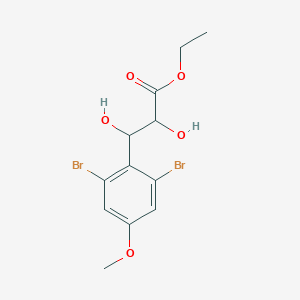
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2666602.png)
![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)
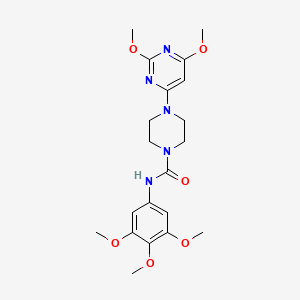
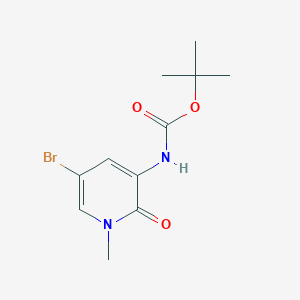
![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)